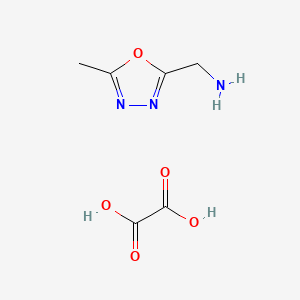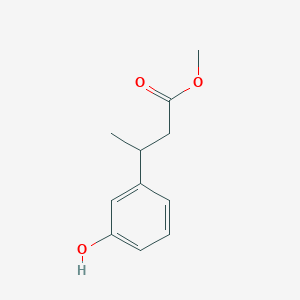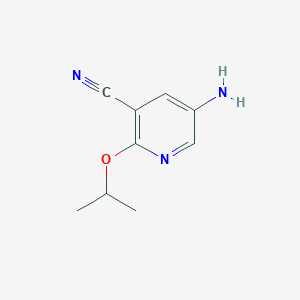![molecular formula C8H12ClNO3 B2372372 Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate;hydrochloride CAS No. 2248356-10-5](/img/structure/B2372372.png)
Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C8H12ClNO3 and its molecular weight is 205.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate;hydrochloride has been used in the synthesis of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, obtained by regioselective 1,3-dipolar cycloaddition with C-aryl- and C-carbamoylnitrones (Molchanov & Tran, 2013).
- It plays a role in the synthesis of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates, which are novel classes of dipeptide synthons useful in peptide synthesis (Suter et al., 2000).
- This compound reacts with iodinating agents to form various isomers and carboxylates, demonstrating its versatile reactivity (Molchanov et al., 2003).
Applications in Organic Synthesis
- It is involved in the construction of multifunctional modules for drug discovery, acting as a structurally diverse building block (Li et al., 2013).
- The compound has been utilized in the catalytic hydrogenation of malonates to form methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, showcasing its potential in organic synthesis (Sukhorukov et al., 2008).
- It is also used in the synthesis of N-substituted 4-methyl-1-oxa-8-azaspiro[4,5]deca-3-en-3-carboxylic acids, demonstrating its application in the formation of complex organic structures (Yu et al., 2015).
Potential Pharmaceutical Applications
- The compound's derivatives have been explored in the design and synthesis of novel antibacterial agents, specifically targeting respiratory pathogens (Odagiri et al., 2013).
- Its structural analogs are being studied for various biomedical applications, showcasing the potential pharmaceutical significance of this class of compounds.
Properties
IUPAC Name |
methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-11-7(10)6-2-8(12-3-6)4-9-5-8;/h2,9H,3-5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABQUDSZIJDONC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2(CNC2)OC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chlorobenzyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2372289.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2372295.png)





![2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2372305.png)



![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2372312.png)
